molecular formula C16H25NO5 B11956023 2-Diethylaminoethyl 3,4,5-trimethoxybenzoate

2-Diethylaminoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B11956023
M. Wt: 311.37 g/mol
InChI Key: RLJICTMMHSBWSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in calcium signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to calcium dysregulation.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of 2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate involves its role as a calcium antagonist. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular free calcium levels . This action affects various calcium-dependent processes within cells, including muscle contraction and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.

    3,4,5-trimethoxybenzoic acid: The parent acid from which the ester is derived.

    2-(diethylamino)ethyl 4-methoxybenzoate: A similar ester with a different substitution pattern on the benzene ring.

Uniqueness

2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium antagonist sets it apart from other similar compounds, making it valuable in both research and therapeutic contexts.

Properties

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

2-(diethylamino)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H25NO5/c1-6-17(7-2)8-9-22-16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3

InChI Key

RLJICTMMHSBWSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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